molecular formula C7H8NNaO2S B15299638 Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Cat. No.: B15299638
M. Wt: 193.20 g/mol
InChI Key: PFUNKCYVWCEIIK-UHFFFAOYSA-M
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Description

Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate is a heterocyclic compound containing a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with carbon disulfide and chloroacetic acid, followed by neutralization with sodium hydroxide to yield the sodium salt form.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be functionalized with various substituents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can form hydrogen bonds and hydrophobic interactions with active sites, modulating the activity of the target molecules. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

  • Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
  • Sodium 2-ethyl-4,5-dihydro-1,3-thiazole-4-carboxylate

Comparison: Sodium 2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its methyl and ethyl analogs

Properties

Molecular Formula

C7H8NNaO2S

Molecular Weight

193.20 g/mol

IUPAC Name

sodium;2-cyclopropyl-4,5-dihydro-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S.Na/c9-7(10)5-3-11-6(8-5)4-1-2-4;/h4-5H,1-3H2,(H,9,10);/q;+1/p-1

InChI Key

PFUNKCYVWCEIIK-UHFFFAOYSA-M

Canonical SMILES

C1CC1C2=NC(CS2)C(=O)[O-].[Na+]

Origin of Product

United States

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